molecular formula C10H7BrClNO2 B598667 3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline CAS No. 1204810-80-9

3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline

Cat. No.: B598667
CAS No.: 1204810-80-9
M. Wt: 288.525
InChI Key: FLEDCUKEXJAUDM-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline is a quinoline derivative with the molecular formula C10H7BrClNO2 This compound is known for its unique chemical structure, which includes bromine, chlorine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline typically involves multi-step organic reactions. One common method is the bromination and chlorination of 4-hydroxy-8-methoxyquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to achieve selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to remove halogen atoms or modify the quinoline ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized quinoline compounds.

Scientific Research Applications

3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxy-8-methoxyquinoline
  • 4-Bromo-8-methoxyquinoline
  • 3-Bromo-4-chloro-6-methoxyquinoline

Uniqueness

3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline is unique due to the presence of both bromine and chlorine atoms, along with hydroxyl and methoxy groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

1204810-80-9

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.525

IUPAC Name

3-bromo-6-chloro-8-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H7BrClNO2/c1-15-8-3-5(12)2-6-9(8)13-4-7(11)10(6)14/h2-4H,1H3,(H,13,14)

InChI Key

FLEDCUKEXJAUDM-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1)Cl)C(=O)C(=CN2)Br

Synonyms

3-Bromo-6-chloro-4-hydroxy-8-methoxyquinoline

Origin of Product

United States

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